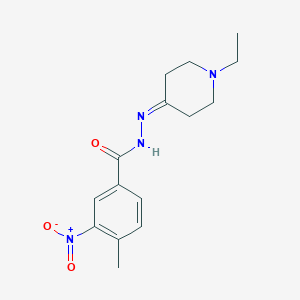![molecular formula C23H22N4O3 B448977 4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B448977.png)
4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate is a complex organic compound with a molecular formula of C23H22N4O3 and a molecular weight of 402.4 g/mol
Métodos De Preparación
The synthesis of 4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate involves a multistep synthetic protocol. The process typically starts with the preparation of the pyrazine-2-carbonyl hydrazine precursor, followed by its reaction with 4-tert-butylbenzoic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: It shows promise as a noncovalent inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a potential candidate for tuberculosis treatment.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate involves its interaction with molecular targets such as enzymes. For instance, it inhibits the DprE1 enzyme by forming hydrogen bonds with the active site residues, thereby blocking the enzyme’s activity and disrupting the biosynthesis of the mycobacterial cell wall . This inhibition mechanism is crucial for its potential use in treating tuberculosis.
Comparación Con Compuestos Similares
Similar compounds to 4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate include:
- 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
- 4-{(E)-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl benzenesulfonate
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C23H22N4O3 |
|---|---|
Peso molecular |
402.4g/mol |
Nombre IUPAC |
[4-[(Z)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C23H22N4O3/c1-23(2,3)18-8-6-17(7-9-18)22(29)30-19-10-4-16(5-11-19)14-26-27-21(28)20-15-24-12-13-25-20/h4-15H,1-3H3,(H,27,28)/b26-14- |
Clave InChI |
VUAFMCNPGUJNSJ-WGARJPEWSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N\NC(=O)C3=NC=CN=C3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-butylphenoxy)-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}acetohydrazide](/img/structure/B448895.png)

![1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE](/img/structure/B448900.png)
![N'-(4-fluorobenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448901.png)
![2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448903.png)
![3-methoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B448904.png)
![N'~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B448905.png)
![Ethyl 2-[(chloroacetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448909.png)

![N'-cyclohexylidene-2-({5-[(4-iodoanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448911.png)

![5-bromo-N'-[(5-ethyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B448916.png)

